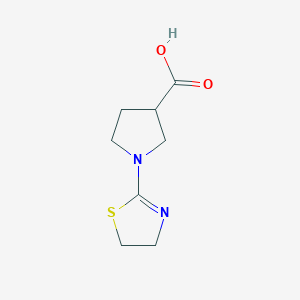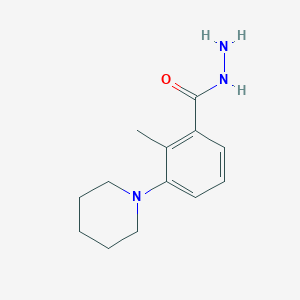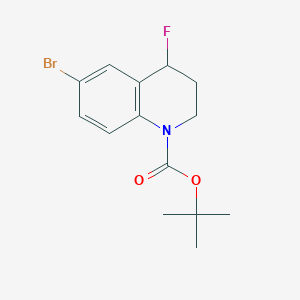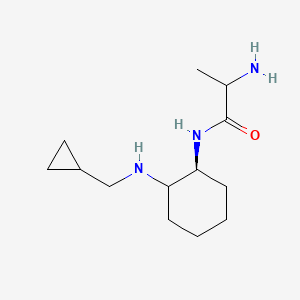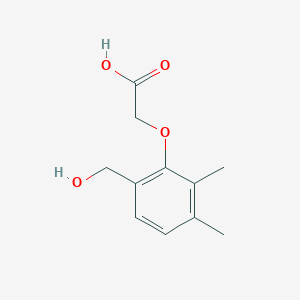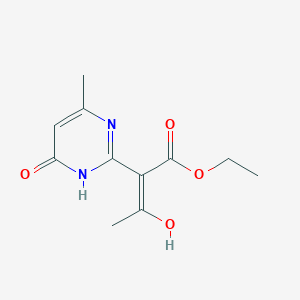
Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate typically involves multi-step organic reactions. One common method involves the condensation of ethyl cyanoacetate with aldehydes and thiourea in the presence of a catalyst such as potassium carbonate . This reaction proceeds under mild conditions and yields the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4-hydroxy-6-methylpyrimidine
- 4-hydroxy-2-(2-hydroxybenzylidenehydrazino)-6-methylpyrimidine
- 6-(diethylaminomethyl)-4-hydroxy-2-methylpyrimidine
Uniqueness
Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
ethyl (Z)-3-hydroxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)but-2-enoate |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(16)9(7(3)14)10-12-6(2)5-8(15)13-10/h5,14H,4H2,1-3H3,(H,12,13,15)/b9-7- |
Clé InChI |
BRUHZPQVFQKHFC-CLFYSBASSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/C)\O)/C1=NC(=CC(=O)N1)C |
SMILES canonique |
CCOC(=O)C(=C(C)O)C1=NC(=CC(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


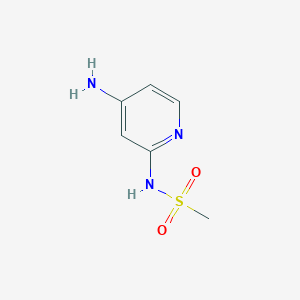
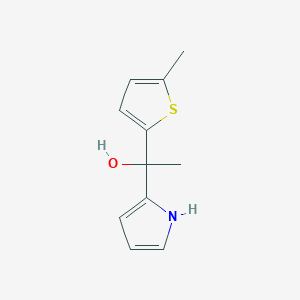


![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12996427.png)
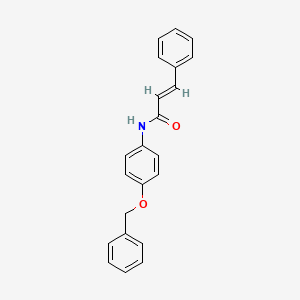
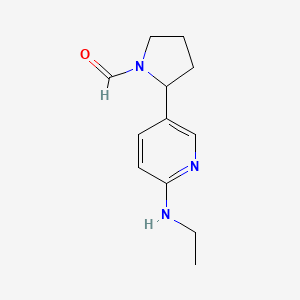
![(6R)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B12996439.png)
